Cas no 1864012-28-1 ((1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide)
![(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1864012-28-1x500.png)
(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide 化学的及び物理的性質
名前と識別子
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- (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide
- Z2235681422
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- MDL: MFCD32198603
- インチ: 1S/C7H13NO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H2,8,9,10)/t5-,6+,7?/m1/s1
- InChIKey: JACBAHDRSTWZNH-JEAXJGTLSA-N
- SMILES: S(C1C[C@@H]2CC[C@H]1C2)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 254
- トポロジー分子極性表面積: 68.5
- XLogP3: 0.7
(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6861790-0.25g |
rac-(1R,4S)-bicyclo[2.2.1]heptane-2-sulfonamide |
1864012-28-1 | 95% | 0.25g |
$524.0 | 2023-07-10 | |
Enamine | EN300-244104-10.0g |
(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide |
1864012-28-1 | 95% | 10.0g |
$4545.0 | 2024-06-19 | |
Enamine | EN300-244104-1.0g |
(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide |
1864012-28-1 | 95% | 1.0g |
$1057.0 | 2024-06-19 | |
Enamine | EN300-6861790-1.0g |
rac-(1R,4S)-bicyclo[2.2.1]heptane-2-sulfonamide |
1864012-28-1 | 95% | 1.0g |
$1057.0 | 2023-07-10 | |
Enamine | EN300-6861790-2.5g |
rac-(1R,4S)-bicyclo[2.2.1]heptane-2-sulfonamide |
1864012-28-1 | 95% | 2.5g |
$2071.0 | 2023-07-10 | |
Enamine | EN300-244104-0.25g |
(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide |
1864012-28-1 | 95% | 0.25g |
$972.0 | 2024-06-19 | |
Enamine | EN300-6861790-0.05g |
rac-(1R,4S)-bicyclo[2.2.1]heptane-2-sulfonamide |
1864012-28-1 | 95% | 0.05g |
$245.0 | 2023-07-10 | |
Enamine | EN300-244104-0.05g |
(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide |
1864012-28-1 | 95% | 0.05g |
$888.0 | 2024-06-19 | |
Enamine | EN300-244104-0.1g |
(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide |
1864012-28-1 | 95% | 0.1g |
$930.0 | 2024-06-19 | |
Enamine | EN300-6861790-0.5g |
rac-(1R,4S)-bicyclo[2.2.1]heptane-2-sulfonamide |
1864012-28-1 | 95% | 0.5g |
$824.0 | 2023-07-10 |
(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide 関連文献
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamideに関する追加情報
(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide (CAS No. 1864012-28-1): A Comprehensive Overview
(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide (CAS No. 1864012-28-1) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of bicyclic amines and is characterized by its distinct molecular structure, which includes a bicyclo[2.2.1]heptane scaffold and a sulfonamide functional group. The combination of these structural elements imparts (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide with unique chemical and biological properties, making it a valuable candidate for various drug development initiatives.
The molecular formula of (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide is C7H13NO3S, and its molecular weight is 183.25 g/mol. The compound's chiral centers at the 1 and 4 positions of the bicyclo[2.2.1]heptane ring contribute to its stereochemical diversity, which can be leveraged in the design of enantiomerically pure pharmaceuticals. The sulfonamide group, a common functional group in many drugs, is known for its ability to form hydrogen bonds and interact with biological targets, thereby enhancing the compound's pharmacological activity.
Recent studies have explored the potential of (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide in various therapeutic areas. One notable area of research is its application as an inhibitor of specific enzymes involved in metabolic pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide exhibits potent inhibitory activity against a key enzyme in the urea cycle, suggesting its potential as a treatment for hyperammonemia and related metabolic disorders.
In addition to its enzymatic inhibition properties, (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide has also shown promise in the field of neurodegenerative diseases. Research conducted at the University of California, San Francisco, revealed that this compound can effectively cross the blood-brain barrier and modulate specific neurotransmitter systems associated with neuroprotection and neuroregeneration. These findings suggest that (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide have also been extensively studied to ensure its suitability for clinical applications. Preclinical studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, with good oral bioavailability and low toxicity levels in animal models. These characteristics are crucial for the development of safe and effective drug candidates.
To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide in human subjects. Early-phase clinical trials have demonstrated promising results, with no significant adverse effects reported at therapeutic doses. These trials are ongoing and are expected to provide more comprehensive data on the compound's clinical utility.
Beyond its direct therapeutic applications, (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide has also been explored as a lead compound for drug discovery efforts targeting other diseases and conditions. Its unique structural features make it an attractive starting point for medicinal chemists seeking to develop novel therapeutics with improved potency and selectivity.
In conclusion, (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide (CAS No. 1864012-28-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its distinct chemical structure and favorable biological properties make it an ideal candidate for further investigation and development as a therapeutic agent for various diseases and conditions.
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